molecular formula C11H13FO4 B8392372 Ethyl 2-(2-fluoro-4-hydroxyphenoxy)propionate

Ethyl 2-(2-fluoro-4-hydroxyphenoxy)propionate

Cat. No. B8392372
M. Wt: 228.22 g/mol
InChI Key: RIPCNQLGJZLGFA-UHFFFAOYSA-N
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Patent
US04655819

Procedure details

10% Palladium on charcoal (1.5 g) was added to a solution of ethyl 2-(2-fluoro-4-benzyloxyphenoxy)propionate (13 g) in ethanol (250 ml) and the stirred suspension was placed under hydrogen at atmospheric pressure for 2 hours. The catalyst was removed by filtration and the filtrate evaporated under reduced pressure to give the product, ethyl 2-(2-fluoro-4-hydroxyphenoxy)propionate, as a colourless oil (8.9 g, 95%). Proton magnetic resonance spectrum (CDCl3, δ in ppm): 1.3, t, 3H (CH2CH3); 1.6, d, 3H (--CHCH3); 4.25, q, 2H (OCH2CH3); 4.7, q, 1H (--CHCH3); 6.4-7.1, m, 4H (OH and phenoxy ring).
Name
ethyl 2-(2-fluoro-4-benzyloxyphenoxy)propionate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[C:14]([O:16]CC2C=CC=CC=2)[CH:13]=[CH:12][C:3]=1[O:4][CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7]>[Pd].C(O)C>[F:1][C:2]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:3]=1[O:4][CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
ethyl 2-(2-fluoro-4-benzyloxyphenoxy)propionate
Quantity
13 g
Type
reactant
Smiles
FC1=C(OC(C(=O)OCC)C)C=CC(=C1)OCC1=CC=CC=C1
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(OC(C(=O)OCC)C)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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